molecular formula C14H20O3 B7782505 2,5-Di-tert-butyl-3-hydroxycyclohexa-2,5-diene-1,4-dione

2,5-Di-tert-butyl-3-hydroxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B7782505
M. Wt: 236.31 g/mol
InChI Key: OIBNNHWXRCJHCI-UHFFFAOYSA-N
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Description

2,5-Di-tert-butyl-3-hydroxycyclohexa-2,5-diene-1,4-dione is an organic compound known for its unique chemical structure and properties. It is often used in scientific research and industrial applications due to its stability and reactivity. The compound is characterized by the presence of two tert-butyl groups and a hydroxy group attached to a cyclohexa-2,5-diene-1,4-dione ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di-tert-butyl-3-hydroxycyclohexa-2,5-diene-1,4-dione typically involves the oxidation of 2,5-di-tert-butylhydroquinone. This process can be carried out using various oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is usually performed in an organic solvent like acetone or methanol to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Di-tert-butyl-3-hydroxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones.

    Reduction: It can be reduced back to its hydroquinone form.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, methanol, dichloromethane.

Major Products Formed

    Quinones: Formed through oxidation.

    Hydroquinones: Formed through reduction.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

2,5-Di-tert-butyl-3-hydroxycyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential antioxidant properties and its role in biological redox reactions.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The compound exerts its effects through redox reactions, where it can act as both an oxidizing and reducing agent. Its molecular targets include enzymes and proteins involved in oxidative stress and cellular signaling pathways. The presence of tert-butyl groups enhances its stability and reactivity, making it a valuable compound in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
  • 3,5-Di-tert-butyl-o-benzoquinone
  • 2,5-Di-tert-butyl-1,4-benzoquinone

Uniqueness

2,5-Di-tert-butyl-3-hydroxycyclohexa-2,5-diene-1,4-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo multiple types of reactions and its stability under various conditions make it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2,5-ditert-butyl-3-hydroxycyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-13(2,3)8-7-9(15)10(14(4,5)6)12(17)11(8)16/h7,17H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBNNHWXRCJHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)C(=C(C1=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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